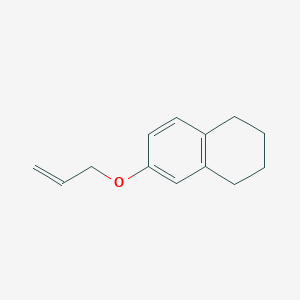
6-(Allyloxy)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydronaphthalene core with a propenyloxy substituent at the 6th position. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out under high pressure in the presence of metal catalysts such as platinum or palladium . The propenyloxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propenyloxy position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), platinum (Pt) or palladium (Pd) catalysts
Substitution: Alkyl halides, nucleophiles such as sodium alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Decahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The propenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The tetrahydronaphthalene core provides structural stability and contributes to the compound’s overall properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the propenyloxy group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a propenyloxy group.
1,2,3,4-Tetrahydronaphthalene-d12: A deuterated form used in isotopic labeling studies.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
41388-52-7 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
6-prop-2-enoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H16O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h2,7-8,10H,1,3-6,9H2 |
InChI-Schlüssel |
JLEWHLGIBVFUAR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC2=C(CCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)
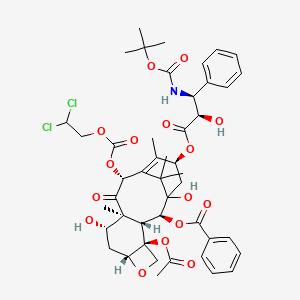
![1-(4-Butoxy-3-ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087565.png)
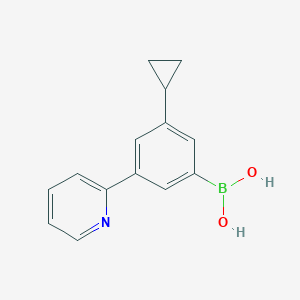
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)
![1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087591.png)
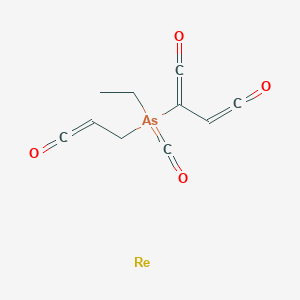
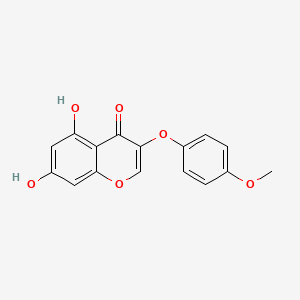
![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate](/img/structure/B14087606.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087607.png)
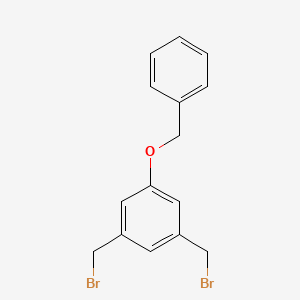
![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)
